molecular formula C21H20N4O3S B12014399 5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606957-68-0

5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12014399
CAS No.: 606957-68-0
M. Wt: 408.5 g/mol
InChI Key: ROYMDZAZNICIIX-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzenesulfonyl group, an imino group, and a triazatricyclic core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps:

    Formation of the Triazatricyclic Core: The triazatricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and aldehyde, the core structure can be built up through condensation and cyclization reactions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is usually introduced via sulfonylation reactions. This involves reacting the triazatricyclic intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure can be optimized to improve its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating their functions. The benzenesulfonyl group can enhance binding affinity to certain proteins, while the triazatricyclic core can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • 5-(Benzenesulfonyl)-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Uniqueness

The uniqueness of 5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific substituents and the triazatricyclic core. These features confer distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve.

This detailed overview provides a comprehensive understanding of 5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

606957-68-0

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C21H20N4O3S/c1-3-11-24-18(22)17(29(27,28)15-9-5-4-6-10-15)13-16-20(24)23-19-14(2)8-7-12-25(19)21(16)26/h4-10,12-13,22H,3,11H2,1-2H3

InChI Key

ROYMDZAZNICIIX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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